molecular formula C18H21N7OS B2677184 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-3-carboxamide CAS No. 1286732-12-4

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2677184
CAS No.: 1286732-12-4
M. Wt: 383.47
InChI Key: RKHZMNIITWRRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-3-carboxamide , often referred to as a derivative of piperidine and thiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features several key functional groups that contribute to its biological activity:

  • Piperidine ring : A six-membered nitrogen-containing ring known for its versatility in drug design.
  • Thiazole moiety : A five-membered ring that enhances the compound's interaction with biological targets.
  • Imidazole and pyridazine rings : These heterocycles are often associated with various biological activities, including antimicrobial and anticancer properties.

Molecular Formula

  • Molecular Weight : 352.44 g/mol
  • Chemical Formula : C₁₈H₁₈N₄OS

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing the imidazole and thiazole groups have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Microtubule Assembly : Similar compounds have been reported to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
  • Targeting Specific Kinases : Many thiazole-containing compounds act as inhibitors of kinases involved in cancer progression, such as BCR-ABL .

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties. The imidazole ring is particularly notable for its effectiveness against bacterial strains.

Case Study: Antimicrobial Screening

In a screening study, a series of imidazole derivatives were evaluated for their antibacterial activity against common pathogens. The results showed that certain derivatives exhibited potent activity, leading to further exploration of their structure-activity relationships (SAR).

Neuropharmacological Effects

Preliminary studies suggest that this compound may also interact with dopamine receptors. The structure's resemblance to known dopamine receptor agonists indicates potential applications in treating neurological disorders.

Dopamine Receptor Agonism

Research has shown that modifications to the piperidine scaffold can enhance selectivity for D3 dopamine receptors while minimizing D2 receptor activity, which is crucial for reducing side effects associated with dopaminergic therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
AntimicrobialEffective against Gram-positive bacteria
NeuropharmacologyPotential D3 receptor agonist

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariantD3R Agonist Activity (EC50)D2R Activity (EC50)
Original Compound710 nMInactive
Variant A278 nMInactive
Variant B98 nM>100,000 nM

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-12-13(2)27-18(20-12)21-17(26)14-4-3-8-24(10-14)15-5-6-16(23-22-15)25-9-7-19-11-25/h5-7,9,11,14H,3-4,8,10H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHZMNIITWRRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.